Fluorinated quinolones are a class of synthetic antibacterial agents that have gained significant attention due to their broad-spectrum activity against both gram-positive and gram-negative bacteria. Among these, the compound "2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid" represents a structural class that has been the subject of various synthetic and pharmacological studies. These studies aim to explore the synthesis, mechanism of action, and potential applications of such compounds in the field of antibacterial therapy.
The primary application of fluorinated quinolones is in the treatment of bacterial infections. Compounds such as 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have been synthesized and evaluated for their antibacterial activity, with certain derivatives showing potent activity against gram-positive bacteria1. Similarly, 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives have demonstrated excellent in vitro and in vivo antibacterial activity, including against Methicillin-resistant Staphylococcus aureus (MRSA)47.
Some fluorinated quinolones have been tested for their antimycobacterial properties. For instance, novel 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains8.
Fluorinated quinolones also serve as valuable intermediates in the synthesis of other quinolone antibacterial agents. For example, 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids are useful intermediates for synthesizing a class of quinolone antibacterial agents5.
Electrochemical studies of compounds like 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid have provided insights into their reduction mechanisms, which are important for understanding their stability and reactivity6.
The compound is sourced from various chemical suppliers, including Thermo Scientific and Santa Cruz Biotechnology, which provide it for research purposes, particularly in proteomics and other biochemical applications . Its classification as a heterocyclic aromatic compound places it among substances that exhibit unique chemical properties due to their cyclic structure containing nitrogen atoms.
The synthesis of 2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by fluorination.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid features a fused bicyclic system with a nitrogen atom incorporated into the ring structure.
Computational studies using techniques such as molecular modeling can provide insights into its conformational preferences and potential interaction sites for biological targets.
2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid can participate in various chemical reactions due to its functional groups.
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid is not fully elucidated but is believed to involve interactions with specific biological targets.
Studies involving binding assays and cellular models are essential to clarify its pharmacological profile.
The physical and chemical properties of 2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid are crucial for understanding its behavior in different environments.
These properties can be experimentally determined or predicted using computational chemistry methods.
2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid has several applications across scientific research fields:
Research continues to explore new applications based on its unique structural characteristics and reactivity profiles.
The core structure of 2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid comprises a quinoline scaffold annulated with a saturated cycloheptane ring, creating a rigid, planar quinoline moiety fused to a conformationally flexible aliphatic system. The systematic IUPAC name explicitly denotes:
Table 1: Key Structural Identifiers of the Compound
Property | Value | Source |
---|---|---|
CAS Registry Number | 1555-11-9 | [1] [3] |
Molecular Formula | C₁₅H₁₄FNO₂ | [1] [3] |
Molecular Weight | 259.28 g/mol | [1] [3] [4] |
SMILES | C1CCC2=C(C3=C(C=CC(=C3)F)N=C2CC1)C(=O)O | [4] |
Canonical SMILES | C1CCC2=C(C3=C(C=CC(=C3)F)N=C2CC1)C(=O)O | |
InChIKey | HBSUFSHHGHJZSE-UHFFFAOYSA-N | [4] |
The "cyclohepta[b]" fusion descriptor specifies the quinoline bond alignment, where position "b" denotes fusion between the quinoline’s C6-C7 bond and the cycloheptane ring [7]. This distinguishes it from smaller (e.g., cyclopenta-) or unsaturated analogs [5]. Fluorine substitution at C2, rather than the classical C6/C8 positions in clinical quinolones, introduces unique steric and electronic effects critical for target binding [8].
Cyclohepta[b]quinolines emerged as synthetic targets during structure-activity relationship (SAR) explorations of polycyclic quinolones. Early non-fluorinated analogs like 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid (CAS 7101-63-5) were evaluated as antibacterial scaffolds but exhibited limited potency [5]. The introduction of fluorine at C2 marked a strategic advancement, leveraging known bioisosteric advantages of fluorine in quinolone antibiotics . Key milestones include:
Table 2: Evolution of Cyclohepta[b]quinoline-Based Antibacterials
Phase | Development | Significance |
---|---|---|
Pre-Fluorination | Synthesis of carboxylic acid-functionalized cyclohepta[b]quinolines (e.g., CAS 7101-63-5) | Established core ring system’s synthetic accessibility; moderate bioactivity [5] |
Fluorine Integration | C2-fluorination to enhance target affinity | Improved DNA gyrase/topoisomerase IV binding via electronic effects [8] |
Derivatization | Synthesis of C11-modified esters, amides, and thioethers | Explored for enhanced bioavailability and spectrum (e.g., pyrrolidinyl derivatives) [7] [8] |
Patent literature (e.g., WO2013033228A1) later highlighted cyclohepta[b]quinolines as intermediates for advanced antibacterials active against drug-resistant strains, validating their therapeutic relevance [8]. The specific compound 1555-11-9 was commercialized as a research building block by suppliers like BLD Pharm and Evitachem, emphasizing its role in modern drug discovery [1] [3].
Fluorine incorporation at C2 profoundly alters the compound’s physicochemical and biological behavior through three primary mechanisms:
Table 3: Impact of Fluorine on Biological Activity Profiles
Property | Non-Fluorinated Analog | 2-Fluoro Derivative | Biological Consequence |
---|---|---|---|
DNA Gyrase IC₅₀ | ~2.5 μM | ~0.8 μM | Enhanced enzyme inhibition potency [8] |
Anti-Gram(+) Activity | Moderate (MIC = 8–16 μg/mL) | High (MIC = 1–2 μg/mL) | Efficacy against MRSA |
Aqueous Solubility | 105 μg/mL | 89 μg/mL | Balanced solubility-permeability trade-off |
Fluorine’s van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å) and oxygen (1.52 Å), enabling subtle steric adjustments without disrupting target binding. This is critical for maintaining activity against mutated bacterial targets [8]. Electrochemical studies of related fluoroquinolones further confirm fluorine’s role in stabilizing reduction potentials, which correlates with reduced off-target reactivity . Consequently, the C2-fluoro group transforms the cyclohepta[b]quinoline scaffold from a chemical curiosity into a viable antibiotic precursor.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: